molecular formula C13H20N4O3 B6626286 N-(3,3-diethoxypropyl)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine

N-(3,3-diethoxypropyl)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine

Cat. No.: B6626286
M. Wt: 280.32 g/mol
InChI Key: RWWSBCHIAJHVHF-UHFFFAOYSA-N
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Description

N-(3,3-diethoxypropyl)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine is a heterocyclic compound that features an oxazolo[5,4-d]pyrimidine core

Properties

IUPAC Name

N-(3,3-diethoxypropyl)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-4-18-10(19-5-2)6-7-14-12-11-9(3)17-20-13(11)16-8-15-12/h8,10H,4-7H2,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWSBCHIAJHVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCNC1=C2C(=NOC2=NC=N1)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diethoxypropyl)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of oxazole derivatives leading to fused pyrimidine rings .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3,3-diethoxypropyl)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include phosphorus oxychloride for cyclization, sodium ethoxide for condensation reactions, and various oxidizing and reducing agents for specific transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction could lead to the formation of amine derivatives .

Scientific Research Applications

N-(3,3-diethoxypropyl)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,3-diethoxypropyl)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine is unique due to its specific structural features, which confer distinct biological activities. Its ability to form stable complexes with protein tyrosine kinases sets it apart from other similar compounds .

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